(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-12-5-8-16(29-12)11-17-20(25)24-19(14-6-9-15(27-3)10-7-14)18(21(26)28-4)13(2)23-22(24)30-17/h5-11,19H,1-4H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVESMRVSHBWITQ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The structure of the compound can be represented as follows:
This complex structure features a thiazolo[3,2-a]pyrimidine core substituted with various functional groups that may influence its biological activity.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor properties. For instance, compounds with similar structures have demonstrated high cytotoxicity against various cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound is hypothesized to exhibit comparable activity due to its structural similarities to other effective derivatives .
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 10 | |
| Compound B | MCF-7 | 15 | |
| (Z)-methyl 5-(4-methoxyphenyl)... | TBD | TBD | TBD |
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidines possess antimicrobial properties. The compound's potential as an antimicrobial agent can be inferred from studies showing that structurally related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
Antidiabetic Activity
Some thiazolo[3,2-a]pyrimidine derivatives have been explored for their antidiabetic effects. They may act by inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This suggests that the compound could be investigated for similar antidiabetic properties .
The biological activity of (Z)-methyl 5-(4-methoxyphenyl)-7-methyl... likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and various kinases, which are crucial in cancer progression and metabolic disorders.
- Receptor Modulation : Some derivatives act as allosteric modulators of neurotransmitter receptors, potentially influencing neurochemical pathways related to pain and inflammation.
- Cell Cycle Interference : By inducing apoptosis in cancer cells through the activation of specific pathways, these compounds may halt tumor growth.
Case Studies
Recent studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidines in clinical settings:
- Study on Cytotoxicity : A study demonstrated that a related thiazolo[3,2-a]pyrimidine derivative showed a two-fold increase in cytotoxicity against HeLa cells compared to standard chemotherapeutics like Sorafenib. This suggests a promising avenue for further development in cancer therapy .
- Antimicrobial Screening : In vitro tests revealed that certain derivatives exhibited moderate antimicrobial activity against Staphylococcus aureus and E. coli strains, indicating potential for development as antibacterial agents .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives as antitumor agents. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines.
Key Findings:
- Inhibition of Colorectal and Liver Cancer Cells : A study demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibited potent anticancer activity against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values ranged from 9.8 to 35.9 µM, indicating superior efficacy compared to doxorubicin, a standard chemotherapeutic agent .
- Mechanistic Insights : The mechanism of action involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells. This inhibition leads to DNA damage and subsequent apoptosis .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial activities. Research indicates that these compounds possess moderate antibacterial properties against various pathogens.
Research Highlights:
- Synthesis and Screening : New derivatives were synthesized through intramolecular cyclization methods and were screened for antibacterial activity. Compounds demonstrated varying degrees of effectiveness against bacterial strains .
- Structure-Activity Relationship (SAR) : The lipophilicity of these compounds was assessed using ClogP values, which correlated with their antimicrobial potency. Modifications in the molecular structure significantly influenced their biological activities .
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, thiazolo[3,2-a]pyrimidine derivatives have been explored for additional therapeutic benefits.
Potential Uses:
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Analgesic Activities : Preliminary evaluations indicate that certain derivatives could also possess analgesic effects, warranting further investigation into their pain-relieving mechanisms .
Synthesis Techniques
The synthesis of (Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several methods that optimize yield and purity.
Synthesis Overview:
- Oxidative Methods : Recent advancements include using enzymes like laccase for the oxidation of catechols to form ortho-quinones, facilitating the synthesis of thiazolo[3,2-a]pyrimidine derivatives .
- Condensation Reactions : The compound can be synthesized through condensation reactions involving various aldehydes and thiazole derivatives under controlled conditions to achieve desired yields .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-configured thiazolo[3,2-a]pyrimidine derivatives, and how are critical reaction conditions optimized?
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with aldehydes under acidic conditions. For example, refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine, chloroacetic acid, and substituted benzaldehyde in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst yields the target compound. Prolonged reflux (8–10 hours) and recrystallization from ethyl acetate/ethanol (3:2) are critical for achieving high yields (~78%) and purity . The Z-configuration is stabilized by the electron-withdrawing methoxycarbonyl group, as confirmed by X-ray crystallography .
Q. How is X-ray crystallography used to confirm the stereochemistry and molecular conformation of such compounds?
Single-crystal X-ray diffraction (SC-XRD) resolves the Z-configuration by analyzing the spatial arrangement of the benzylidene substituent relative to the thiazolo-pyrimidine core. For example, in related derivatives, the fused pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity. Dihedral angles between the thiazolo-pyrimidine system and aromatic substituents (e.g., 80.94°) further validate steric and electronic interactions influencing molecular packing . Hydrogen bonding (C–H···O) and π-π stacking interactions are refined using riding models for H-atoms and anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve synthetic yield and selectivity for novel derivatives?
Reaction parameters (temperature, solvent ratio, catalyst loading) can be optimized using Bayesian algorithms, which iteratively predict high-yield conditions with minimal experiments. For instance, Design of Experiments (DoE) coupled with statistical modeling efficiently explores multidimensional variable spaces, reducing trial-and-error approaches. This method has outperformed human decision-making in analogous systems, achieving >90% yield in flow-chemistry syntheses of structurally complex heterocycles .
Q. What strategies resolve contradictions in crystallographic data when substituents alter molecular packing or bioactivity?
Comparative analysis of substituent effects is key. For example, replacing a 4-chlorophenyl group with a 3,4,5-trimethoxybenzylidene moiety increases steric bulk, altering dihedral angles (e.g., from 80.94° to 85.2°) and hydrogen-bonding networks. Density Functional Theory (DFT) calculations can correlate structural deviations with electronic properties (e.g., Hammett constants) to rationalize packing differences. Additionally, high-resolution SC-XRD datasets (R-factor < 0.05) and Hirshfeld surface analysis clarify intermolecular interactions .
Q. How do structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
Substitutions at the benzylidene (e.g., fluorophenyl, furanyl) and pyrimidine positions modulate bioactivity. For example, fluorinated derivatives exhibit improved metabolic stability due to reduced CYP450-mediated oxidation. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking reveal that electron-withdrawing groups (e.g., –F, –Cl) enhance binding to targets like DHFR or kinase enzymes. SAR trends in analogous compounds suggest that the 5-methylfuran substituent may improve solubility while maintaining target affinity .
Methodological Notes
- Crystallography : Slow evaporation of ethyl acetate/ethanol solutions produces diffraction-quality crystals. Space group assignments (e.g., monoclinic P2₁/n) and unit cell parameters (a = 9.323 Å, b = 10.170 Å, c = 21.862 Å) should be cross-validated with CIF files .
- Synthesis Optimization : Use response surface methodology (RSM) to model interactions between variables like temperature and catalyst concentration .
- SAR Validation : Combine in vitro bioassays with ADMET predictions (e.g., SwissADME) to prioritize derivatives for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
